Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate

Description

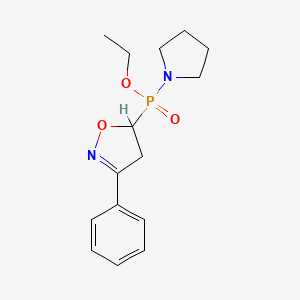

Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate is a heterocyclic organophosphorus compound characterized by a fused isoxazole-pyrrolidine scaffold and a phosphinate ester moiety. The isoxazole ring (a five-membered heterocycle containing oxygen and nitrogen) is substituted with a phenyl group at the 3-position, while the pyrrolidinylphosphinate group introduces a phosphorous-based functional group. Its stereoelectronic properties, influenced by the puckered conformation of the isoxazole ring and the phosphinate substituent, may differentiate it from analogous compounds in terms of reactivity, stability, or biological activity .

Properties

CAS No. |

125674-71-7 |

|---|---|

Molecular Formula |

C15H21N2O3P |

Molecular Weight |

308.31 g/mol |

IUPAC Name |

5-[ethoxy(pyrrolidin-1-yl)phosphoryl]-3-phenyl-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C15H21N2O3P/c1-2-19-21(18,17-10-6-7-11-17)15-12-14(16-20-15)13-8-4-3-5-9-13/h3-5,8-9,15H,2,6-7,10-12H2,1H3 |

InChI Key |

FIEZHSAXRNPCQA-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1CC(=NO1)C2=CC=CC=C2)N3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate are not well-documented. The complexity of the synthesis and the need for precise control over reaction conditions suggest that production is likely limited to specialized laboratories and research facilities.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can alter the oxidation state of the phosphinate group.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphinate derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate has several scientific research applications, including:

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

Mechanism of Action

The mechanism of action of Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate involves its interaction with specific molecular targets and pathways. The phosphinate group can act as a ligand, binding to metal ions or enzymes, and influencing their activity. The isoxazole and pyrrolidine rings may also contribute to the compound’s overall biological activity by interacting with various biomolecules .

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate and Analogous Heterocycles

*Calculated using atomic masses from standard tables.

†Estimated based on formula C₁₆H₂₁N₂O₃P.

Key Observations :

- Heterocyclic Diversity: Unlike pyridazinone (pyrazon) or pyrazole (ethiprole, fipronil), the target compound features an isoxazole ring fused to pyrrolidine. This unique architecture may confer distinct electronic properties, such as altered hydrogen-bonding capacity or steric hindrance.

- Substituent Effects: The phosphinate ester group in the target compound differs markedly from sulfinyl (ethiprole) or carbonitrile (fipronil) moieties.

- Phenyl Substitution : The 3-phenyl group on the isoxazole ring parallels pyrazon’s 2-phenyl substitution but may adopt different spatial orientations due to ring puckering (see Section 2.2).

Conformational Analysis

The isoxazole ring’s puckering, quantified using Cremer-Pople parameters , is critical for understanding its reactivity. For five-membered rings, puckering amplitude ($q$) and phase angle ($\phi$) describe deviations from planarity. Compared to planar heterocycles (e.g., pyridazinone in pyrazon), the target compound’s isoxazole ring likely exhibits moderate puckering ($q \approx 0.4–0.6$ Å), akin to cyclopentane derivatives. This puckering may:

- Reduce ring strain compared to fully planar systems.

- Influence intermolecular interactions in crystalline states, as validated by SHELX-based refinements .

In contrast, pyrazole rings in ethiprole and fipronil are typically planar due to aromaticity, limiting conformational flexibility but enhancing π-π stacking in target binding.

Physicochemical and Functional Properties

- Polarity : The phosphinate ester introduces polarity intermediate between sulfinyl (ethiprole) and trifluoromethyl sulfinyl (fipronil) groups, affecting solubility and membrane permeability.

- Bioactivity: While pyrazon’s herbicidal activity stems from inhibition of photosynthesis, the target compound’s phosphinate group may interact with acetylcholinesterase or other enzymatic targets common in organophosphorus agents.

Biological Activity

Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate (CAS Number: 125674-71-7) is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a unique isoxazole ring structure. The presence of the phosphinate group is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that isoxazole derivatives often exhibit:

- Anti-inflammatory properties : Compounds similar to this compound have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

- Analgesic effects : Studies have demonstrated that certain isoxazole derivatives can act as analgesics by modulating pain pathways, potentially through the inhibition of COX-2 and other pain-related pathways .

In Vitro Studies

- COX Inhibition : A study evaluating various isoxazole compounds found that those with specific substitutions exhibited significant COX-2 inhibitory activity. This suggests potential applications in treating inflammatory conditions .

- Antinociceptive Activity : Research involving the evaluation of isoxazoles for antinociceptive properties revealed that compounds with structural similarities to this compound displayed analgesic effects comparable to standard analgesics like aspirin .

Case Studies

- Case Study on Analgesic Efficacy :

- Anti-inflammatory Effects :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.